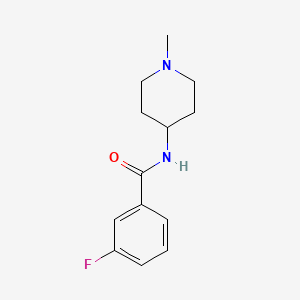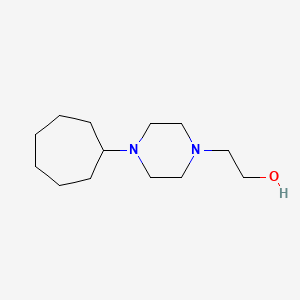
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique structure and potential applications in various research areas.
作用机制
The mechanism of action of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis, a process in which the cells undergo programmed cell death. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases. The compound has also been shown to inhibit the growth of certain bacterial strains by disrupting the bacterial cell wall.
实验室实验的优点和局限性
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. In addition, the compound has shown promising results in various research areas, making it a potential candidate for further studies. However, the compound also has limitations for lab experiments. The compound is relatively unstable and can decompose over time, making it difficult to store and handle. In addition, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate the mechanism of action of the compound, as this could provide insights into its potential applications in various research areas. Another potential direction is to study the compound's potential as an antiviral agent, as it has shown to inhibit the replication of certain viruses. Additionally, further studies could be conducted to optimize the synthesis method of the compound, as this could improve its stability and solubility in water.
合成方法
The synthesis of N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-bromo-2-phenylcyclopropanecarboxamide with 5-nitro-2-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by various techniques such as column chromatography or recrystallization.
科学研究应用
N-(5-nitro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has potential applications in various research areas such as medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an antitumor agent, as it has shown promising results in inhibiting the proliferation of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been studied for its potential as an antibacterial agent, as it has shown to inhibit the growth of certain bacterial strains.
属性
IUPAC Name |
N-(5-nitropyridin-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-14-7-6-11(9-16-14)18(20)21/h1-7,9,12-13H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRNJLNUFSJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)

